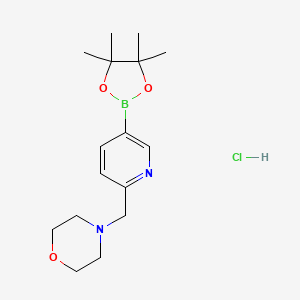

2-Morpholinopyridine-5-boronic acid pinacol ester, HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Morpholinopyridine-5-boronic acid pinacol ester, HCl is a chemical compound with the molecular formula C15H24BClN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is often used in Suzuki reactions .

Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis also involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a boronic acid pinacol ester .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by Suzuki–Miyaura coupling . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds . The process is known for its mild and functional group tolerant reaction conditions .Wissenschaftliche Forschungsanwendungen

Analytical Challenges and Solutions for Aryl Pinacolboronate Esters Aryl pinacolboronate esters, including compounds like 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl, are pivotal in Suzuki coupling reactions for synthesizing complex molecules. The analysis of these compounds poses significant challenges due to their propensity for hydrolysis into nonvolatile and poorly soluble boronic acids. Zhong et al. (2012) address these analytical obstacles by employing non-aqueous, aprotic diluents and reversed-phase separation with highly basic mobile phases to stabilize and analyze these esters effectively (Zhong et al., 2012).

Metal- and Additive-Free Photoinduced Borylation Innovations in borylation methods, such as the metal- and additive-free photoinduced borylation technique described by Mfuh et al. (2017), significantly advance the synthesis of boronic acids and esters. This approach, eliminating the need for metal catalysts, simplifies the synthesis process and minimizes contamination—a crucial factor for applications in drug discovery and materials science (Mfuh et al., 2017).

Intramolecular Hydroarylation with Aryl Pinacolboronic Esters The research by Gallego and Sarpong (2012) highlights the use of aryl pinacolboronic esters in rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This method provides a valuable tool for the enantioselective synthesis of complex molecules, showcasing the utility of boronic esters in creating chiral centers (Gallego & Sarpong, 2012).

Enhancing Suzuki Coupling with 3-Pyridylboronic Acid The synthesis of 3-Pyridylboronic acid and its pinacol ester, as detailed by Li et al. (2005), demonstrates the role of such compounds in facilitating Suzuki coupling reactions. This work underscores the versatility of boronic esters in cross-coupling reactions, enabling the synthesis of complex heterocyclic compounds (Li et al., 2005).

Transition Metal Lewis Acid/Base Triad Systems A study by Tutusaus et al. (2013) explores a metal Lewis acid/base triad system, where a frustrated Lewis pair accessory functionality is incorporated into the ligand structure. This novel approach facilitates directed Lewis acid/base interactions, showcasing the potential of boronic acid esters in developing new catalytic systems (Tutusaus et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, Morpholinopyridine-4-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known that boronic acid derivatives, such as at14403, are often used in organic synthesis and catalysis

Mode of Action

The mode of action of AT14403 involves its interaction with its targetsFor example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

Given its chemical properties, it is likely involved in pathways related to organic synthesis and catalysis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also known to be stable under normal conditions but may hydrolyze in a humid environment .

Result of Action

As a boronic acid derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of AT14403 can be influenced by environmental factors. For instance, it is stable under normal conditions but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place, away from moisture .

Eigenschaften

IUPAC Name |

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19;/h5-6,11H,7-10,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRBSMMFWHDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]ethyl}pyrrolidin-2-one](/img/structure/B2897681.png)

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)